Cryptolepine

Vue d'ensemble

Description

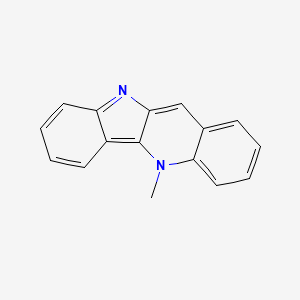

Cryptolepine is an organic heterotetracyclic compound that is 5H-indolo[3,2-b]quinoline in which the hydrogen at position N-5 is replaced by a methyl group. It has a role as an antimalarial, an antineoplastic agent, a plant metabolite, an anti-inflammatory agent and a cysteine protease inhibitor. It is an organic heterotetracyclic compound, an organonitrogen heterocyclic compound and an indole alkaloid.

Applications De Recherche Scientifique

Anticancer Properties

Cryptolepine has demonstrated promising anticancer activity across multiple studies. Its mechanisms of action include:

- Inhibition of Cell Proliferation : this compound has been shown to suppress colorectal cancer cell proliferation by inhibiting WNT3a-mediated activation of the WNT/β-catenin signaling pathway .

- Induction of Apoptosis : In non-melanoma skin cancer cells, this compound induces DNA damage leading to increased phosphorylation of key proteins involved in cell cycle regulation and apoptosis, such as p53 and BRCA1 .

- Effect on Breast Cancer : Research indicates that this compound exhibits significant cytotoxicity against breast tumors by affecting cyclins involved in cell cycle regulation .

Table 1: Summary of Anticancer Studies on this compound

Antimalarial Activity

This compound has been traditionally used for treating malaria. Recent studies have reaffirmed its potential as an antimalarial agent:

- Inhibition of Plasmodium spp. : this compound exhibits activity against Plasmodium species, the causative agents of malaria. Research indicates that it can inhibit the growth of these protozoans through various mechanisms, although concerns about toxicity have been raised .

- Development of Analogues : To enhance efficacy and reduce toxicity, researchers are synthesizing semi-synthetic analogues of this compound that show improved antimalarial properties .

Antimicrobial Effects

This compound possesses broad-spectrum antimicrobial activity:

- Bacterial and Fungal Inhibition : Studies have documented its antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains .

- Mechanisms : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various experimental models:

- Cytokine Inhibition : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its anti-inflammatory effects .

- Mechanistic Insights : The compound appears to exert its effects through inhibition of COX-2 and modulation of NF-κB signaling pathways .

Table 2: Summary of Anti-inflammatory Studies on this compound

Analyse Des Réactions Chimiques

Halogenation Reactions

Cryptolepine undergoes electrophilic substitution at positions 7 and 9 of its aromatic rings. Bromination and iodination are achieved using N-halosuccinimides (NXS) in trifluoroacetic acid (TFA):

These halogenated derivatives are critical for enhancing antiplasmodial and cytotoxic activities .

Nitration

Nitration occurs at position 7 using a nitric acid/acetic acid mixture:

-

Reagent : HNO₃ (1:1 with glacial acetic acid)

-

Product : 7-Nitrothis compound (13 )

-

Key Data : NOE experiments confirmed regioselectivity at C7 .

Methylation and Salt Formation

The quinoline nitrogen (N5) undergoes methylation, and subsequent salt formation improves solubility:

Electrophilic and Nucleophilic Reactivity

Density functional theory (DFT) studies reveal:

-

Electrophilic Sites : N5-CH₃ group (positive electrostatic potential) .

-

Nucleophilic Sites : N10 atom (negative electrostatic potential) .

This duality enables this compound to act as both an electrophile (e.g., in DNA intercalation) and a nucleophile .

Oxidative Reactions

This compound induces oxidative DNA damage via:

-

Mechanism : Topoisomerase I/II inhibition, leading to DNA strand breaks.

-

Evidence : Comet assays show dose-dependent DNA damage in non-melanoma skin cancer cells (IC₅₀: 2.5–7.5 µM) .

Biological Alkylation

This compound alkylates biomolecules through its electrophilic sites:

-

Targets : Thiol groups in proteins, DNA bases.

-

Outcome : Disruption of mitochondrial membrane potential (ΔΨm) and ATP depletion (71% reduction at 7.5 µM) .

Synthetic Derivatives and SAR

Structure-activity relationship (SAR) studies highlight:

-

Halogenation : Bromo/iodo derivatives show 3–5× higher antiplasmodial activity vs. parent compound .

-

Methylation : N-Methylation reduces cytotoxicity but improves solubility .

Degradation Pathways

This compound degrades under UV light via:

Propriétés

Numéro CAS |

480-26-2 |

|---|---|

Formule moléculaire |

C16H12N2 |

Poids moléculaire |

232.28 g/mol |

Nom IUPAC |

5-methylindolo[3,2-b]quinoline |

InChI |

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14/h2-10H,1H3 |

Clé InChI |

KURWKDDWCJELSV-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3 |

SMILES canonique |

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3 |

Key on ui other cas no. |

480-26-2 |

Numéros CAS associés |

72782-09-3 (mono-hydrochloride) |

Synonymes |

10H-Indolo(3,2-b)quinoline 5-methylquinolo(2',3'-3,2)indole cryptolepine cryptolepine monohydrochloride |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.